molecular formula C19H15N3O5S B2401448 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921838-87-1

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2401448
CAS No.: 921838-87-1
M. Wt: 397.41
InChI Key: HBLJOFVNXBJYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a benzo[d][1,3]dioxole moiety

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-28(24,25)18-9-7-15(21-22-18)12-2-5-14(6-3-12)20-19(23)13-4-8-16-17(10-13)27-11-26-16/h2-10H,11H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLJOFVNXBJYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine ring. This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound. The methylsulfonyl group is then introduced via sulfonation reactions. The phenyl group is attached through a coupling reaction, and the benzo[d][1,3]dioxole moiety is incorporated through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the pyridazine ring would produce dihydropyridazine derivatives.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyridazine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The pyridazine ring can bind to enzymes or receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the benzo[d][1,3]dioxole moiety can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs share structural similarities.

    Benzo[d][1,3]dioxole Derivatives: Compounds like piperonyl butoxide, which contains the benzo[d][1,3]dioxole moiety, are similar in structure.

Uniqueness

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methylsulfonyl group, in particular, distinguishes it from other pyridazine and benzo[d][1,3]dioxole derivatives, potentially enhancing its solubility and reactivity.

Biological Activity

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that includes a benzo[d][1,3]dioxole core, a pyridazine ring, and a methylsulfonyl group, which may enhance its solubility and bioavailability.

  • Chemical Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : Approximately 370.43 g/mol

Structural Features

The compound consists of:

  • A benzo[d][1,3]dioxole moiety that contributes to its stability and reactivity.
  • A pyridazine ring that may interact with biological targets.
  • A methylsulfonyl group which enhances solubility and potential interactions with enzymes or receptors.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The compound may function as an inhibitor of certain enzymes or receptors involved in disease pathways. For example, it has been suggested that the methylsulfonyl group could enhance the compound's interaction with biological targets due to its polar nature.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Similar compounds have been shown to inhibit tumor growth by inducing apoptosis and arresting the cell cycle in various cancer cell lines. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated efficacy against multiple cancer types through mechanisms involving the modulation of cellular signaling pathways.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
EED226Furan unit and triazolo corePotent inhibitor of embryonic ectoderm development
Compound 15Benzo[d][1,3]dioxole moietyIC50 = 40 nM against EED
Compound 21Pyridine-substituted phenyl ringAnticancer activity in KARPAS422 cells

The unique combination of structural elements in this compound may enhance its effectiveness compared to other similar compounds.

Anti-inflammatory Properties

In addition to its anticancer potential, there is evidence suggesting that this compound may possess anti-inflammatory properties. It may inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Antitumor Activity : Research demonstrated selective cytotoxic effects on tumor cells without affecting normal cells. The compound's interaction with cell cycle-related proteins suggests a mechanism for its anticancer activity .
  • Inflammation Modulation : In vivo studies indicated that similar compounds could effectively reduce inflammatory responses in animal models, highlighting their therapeutic potential in chronic inflammatory diseases .

Q & A

Q. What are the key challenges in synthesizing N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound involves multi-step processes, including pyridazine ring functionalization, sulfonylation, and coupling with the benzo[d][1,3]dioxole moiety. Common challenges include low yields during sulfone group introduction and regioselectivity issues in pyridazine substitution. Optimization strategies:
  • Use microwave-assisted synthesis to enhance reaction efficiency for sulfonylation steps .
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-aryl bond formation .
  • Monitor intermediates via HPLC-MS to identify side products and adjust stoichiometry .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • 1H/13C NMR with DEPT and COSY experiments to resolve aromatic proton overlaps and verify substituent positions .
  • X-ray crystallography (if single crystals are obtainable) to validate the 3D structure, particularly the orientation of the methylsulfonyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the methylsulfonyl-pyridazine moiety’s role in biological activity?

  • Methodological Answer :
  • Step 1 : Synthesize analogs with modified sulfonyl groups (e.g., ethylsulfonyl, sulfonamide) and measure binding affinity to target receptors .
  • Step 2 : Compare logP values (via shake-flask method) to assess lipophilicity changes caused by sulfonyl modifications .
  • Step 3 : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the sulfonyl group and receptor active sites .
  • Example Table :
SubstituentIC50 (nM)logPDocking Score
Methylsulfonyl12.32.5-9.8
Ethylsulfonyl18.73.1-8.2

Q. What experimental frameworks address discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic (PK) Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability limitations .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., 14C-tagged) to track compound accumulation in target organs .
  • Adjust Formulation : Test nanoparticle encapsulation or prodrug strategies to enhance solubility and bioavailability if poor in vivo performance persists .

Q. How can environmental fate studies be structured to assess this compound’s ecological impact?

  • Methodological Answer :
  • Follow the INCHEMBIOL framework :

Abiotic Stability : Test hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).

Biotic Degradation : Use OECD 301B (ready biodegradability) assays with activated sludge.

Toxicity Screening : Conduct Daphnia magna acute toxicity tests and algae growth inhibition assays.

Data Contradiction & Validation

Q. How should researchers resolve contradictions between computational solubility predictions and experimental solubility data?

  • Methodological Answer :
  • Re-evaluate Force Fields : Cross-validate computational models (e.g., COSMO-RS) with experimental shake-flask solubility measurements in diverse solvents (e.g., DMSO, PBS) .
  • Assess Polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms affecting solubility .

Q. What strategies validate target engagement when biochemical assays and cellular assays yield conflicting results?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding in live cells by monitoring protein denaturation shifts post-treatment .
  • Knockdown/Rescue Experiments : Use siRNA to silence the target and evaluate compound efficacy restoration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.